molecular formula C15H14N2O2 B7464478 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one

3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one

Cat. No. B7464478
M. Wt: 254.28 g/mol
InChI Key: CJCVNHDOZRUWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields, including medicine and agriculture. This compound belongs to the class of benzimidazole derivatives, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one is not fully understood. However, studies have suggested that this compound exerts its biological activities through various mechanisms, including the inhibition of enzymes and signaling pathways that are involved in disease progression.
Biochemical and Physiological Effects:
Studies have shown that 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one possesses various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In diabetic rats, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels. In addition, this compound has been found to possess potent antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one in lab experiments include its potent biological activities, high selectivity towards specific targets, and low toxicity. However, the limitations of using this compound in lab experiments include its low solubility in water and its instability under certain conditions.

Future Directions

There are several future directions for the research on 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one. These include the development of more efficient synthesis methods, the investigation of its potential applications in the treatment of other diseases, and the exploration of its potential use in agriculture as a natural pesticide. In addition, further studies are needed to elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in humans.

Synthesis Methods

The synthesis of 3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one can be achieved through various methods, including the condensation of o-phenylenediamine with 2-methoxybenzaldehyde in the presence of a suitable catalyst. Other methods include the reaction of 2-methoxybenzaldehyde with 1,2-phenylenediamine in the presence of a dehydrating agent.

Scientific Research Applications

3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one has been extensively studied for its potential applications in various scientific fields. In medicine, this compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and inflammation. In agriculture, this compound has been found to possess potent antifungal and insecticidal properties.

properties

IUPAC Name

3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-19-14-9-5-2-6-11(14)10-17-13-8-4-3-7-12(13)16-15(17)18/h2-9H,10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJCVNHDOZRUWKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2-methoxyphenyl)methyl]-1H-benzimidazol-2-one

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